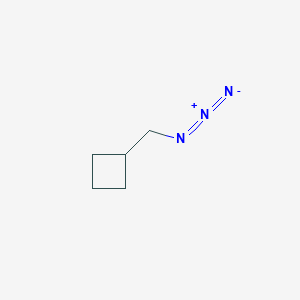

(Azidomethyl)cyclobutane

Description

Structure

3D Structure

Properties

IUPAC Name |

azidomethylcyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-8-7-4-5-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTSIOABNCURKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azidomethyl Cyclobutane and Its Derivatives

Strategies for Constructing the Cyclobutane (B1203170) Ring System

The synthesis of cyclobutane derivatives is primarily achieved through a variety of strategic approaches. The most prominent of these is the [2+2] cycloaddition, which directly forms the four-membered ring from two alkene components. nih.gov Alternative methods, providing access to different substitution patterns and stereochemistries, include the rearrangement of smaller or larger ring systems and pathways involving radical intermediates. chemistryviews.orgacs.org

[2+2] Cycloaddition Reactions in Cyclobutane Synthesis

The [2+2] cycloaddition is the most widely utilized method for constructing cyclobutane rings, involving the union of two olefinic substrates. nih.govacs.org This reaction can be initiated by light (photochemical), or catalyzed by small organic molecules (organocatalysis) or transition metal complexes (metal catalysis), with each approach offering distinct advantages in control over selectivity and reaction conditions.

Photochemical [2+2] cycloadditions represent a powerful and historically significant method for synthesizing cyclobutane rings. acs.org These reactions are typically initiated by the absorption of ultraviolet (UV) or visible light by one of the alkene partners, which must contain a suitable chromophore. acs.orgresearchgate.net The process often involves the excitation of an enone or another conjugated system to a reactive triplet state, which then interacts with a second ground-state alkene. researchgate.net This interaction proceeds through a 1,4-diradical intermediate that subsequently cyclizes to form the cyclobutane ring. researchgate.net

Key features of photochemical [2+2] cycloadditions include:

Mechanism: The reaction circumvents the orbital symmetry constraints that forbid thermal [2+2] cycloadditions of simple alkenes. researchgate.net It can be achieved through direct irradiation or by using a photosensitizer to facilitate energy transfer. researchgate.net

Substrates: A vast range of substrates can be employed, including enones, cinnamic acids, and maleimides. researchgate.net The reaction can be performed in an intermolecular fashion, as demonstrated in the classic synthesis of caryophyllene, or intramolecularly to create complex bicyclic and polycyclic systems. nih.govacs.org

Selectivity: While early examples sometimes suffered from low yields and mixtures of regioisomers, modern methods have achieved high levels of regio- and diastereoselectivity, often controlled by the substitution patterns of the reactants or by performing the reaction in an intramolecular fashion. acs.org

| Reactant 1 | Reactant 2 | Conditions | Catalyst/Sensitizer | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|

| α,β-Unsaturated Ketone | Isobutene | Photocatalytic | Not specified | Cyclobutane-cyclohexane adduct | Low yield, regional isomers | nih.gov |

| Dehydroamino acid | Styrene-type olefin | Visible light (blue LED) | [Ir(dFCF3ppy)2dtbpy]PF6 | Substituted cyclobutane α-amino acid | Up to 88% yield, up to >20:1 d.r. | acs.org |

| Diolefin | (intramolecular) | Not specified | None | Bicyclic cyclobutane | High yield | acs.org |

The development of organocatalysis has provided a powerful tool for achieving high enantioselectivity in [2+2] cycloadditions. This approach utilizes small, chiral organic molecules to catalyze the reaction, creating a chiral environment that directs the formation of one enantiomer over the other. nih.gov This strategy is particularly valuable for synthesizing optically active cyclobutanes, which are important building blocks for pharmaceuticals and other complex molecules. chemistryviews.org

Common organocatalytic strategies include:

Dienamine and Iminium Catalysis: Chiral secondary amines can react with α,β-unsaturated aldehydes or ketones to form transient dienamine or iminium ion intermediates. These intermediates then participate in formal [2+2] cycloadditions with suitable reaction partners. nih.gov

Thiourea and Squaramide Catalysis: Chiral thiourea and squaramide derivatives act as hydrogen-bond donors, activating one of the reaction components and controlling the stereochemical outcome of the cycloaddition. nih.gov

Brønsted Acid Catalysis: Chiral phosphoric acids can catalyze enantioselective [2+2] cycloadditions, often involving triplet energy transfer under visible light irradiation. organic-chemistry.org

These methods have enabled the synthesis of highly functionalized, enantioenriched cyclobutanes that were previously difficult to access. nih.gov

Transition metals can catalyze [2+2] cycloadditions that are otherwise inefficient or unselective. nih.gov These catalysts can operate through various mechanisms, including facilitating reactions under thermal conditions or acting as photosensitizers under visible light.

Notable examples of metal-catalyzed systems include:

Copper(I) Catalysis: Copper(I) salts, particularly copper(I) triflate (CuOTf), are effective catalysts for photochemical [2+2] cycloadditions. nih.govresearchgate.net The copper-olefin complex can be excited by light via a metal-to-olefin ligand charge transfer (MLCT) or an olefin ligand-to-metal charge transfer (LMCT), inducing the cyclization. nih.gov This is frequently used for intramolecular reactions of 1,6-dienes to form bicyclo[3.2.0]heptane systems. acs.org

Rhodium(I) Catalysis: Rhodium(I) complexes can catalyze intramolecular [6+2] cycloadditions where a simple cyclobutane ring acts as the 6π-component, leading to the formation of bicyclic systems. rsc.org

Iridium Photocatalysis: Iridium-based photosensitizers are widely used in visible-light-mediated [2+2] cycloadditions. acs.org Cascade reactions combining iridium-catalyzed allylic etherification with a subsequent visible-light-induced [2+2] cycloaddition have been developed for the enantioselective synthesis of oxa- nih.govnih.gov-bicyclic heptanes. chemistryviews.org

Gold(I) Catalysis: Chiral digold(I) complexes have been successfully employed for the enantioselective intermolecular [2+2] cycloaddition of terminal alkynes and alkenes, providing a route to chiral cyclobutenes. acs.org

| Reactants | Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| 1,6-Dienes | Cu(I) salts (e.g., CuOTf) | Intramolecular [2+2] Photocycloaddition | Forms bicyclo[3.2.0]heptanes; excitation via MLCT/LMCT | nih.govacs.org |

| Terminal Alkynes + Alkenes | Chiral Josiphos digold(I) complexes | Intermolecular [2+2] Cycloaddition | Enantioselective synthesis of cyclobutenes | acs.org |

| Cinnamyl Alcohols + Allyl Acetates | [Ir(cod)Cl]2 / Chiral Ligand + Ir(dFppy)3 | Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition | Enantioenriched oxa- nih.govnih.gov-bicyclic heptanes | chemistryviews.org |

Ring Expansion and Contraction Approaches in Cyclobutane Synthesis

Besides cycloadditions, the rearrangement of existing ring systems provides an alternative entry to the cyclobutane scaffold. These methods leverage the release of ring strain as a driving force.

Ring Expansion: Cyclobutanes can be synthesized through the one-carbon ring expansion of cyclopropane (B1198618) derivatives. rsc.org This strategy often involves the formation of a carbocation adjacent to the three-membered ring, which triggers a rearrangement. A notable example is the Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes, which generates bicyclic systems containing fused cyclobutanes with high diastereocontrol. nih.gov Similarly, sulfonium ylide-mediated ring expansion of spirocyclopropanes can yield highly substituted spirocyclobutanes. rsc.org

Ring Contraction: The conversion of five-membered rings, such as pyrrolidines, into cyclobutanes offers a novel and stereospecific synthetic route. chemistryviews.orgnih.gov A recently developed method uses iodonitrene chemistry to react with substituted pyrrolidines. nih.gov The proposed mechanism involves the formation of a reactive 1,1-diazene intermediate, which then extrudes nitrogen gas (N₂) to generate a 1,4-biradical. chemistryviews.orgacs.org This biradical rapidly undergoes cyclization to form the C-C bond of the cyclobutane ring. chemistryviews.org A key advantage of this method is its stereospecificity; the stereochemistry of the starting pyrrolidine is retained in the cyclobutane product, allowing for the synthesis of enantiopure derivatives. nih.gov

| Substrate | Reagents | Key Intermediate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Polysubstituted Pyrrolidine | Hydroxy(tosyloxy)iodobenzene (HTIB), Ammonium Carbamate | 1,1-Diazene, 1,4-Biradical | Polysubstituted Cyclobutane | Low to good yields | chemistryviews.org |

| Optically pure Spirooxindole Pyrrolidine | Standard conditions | 1,4-Biradical | Enantiopure Spirocyclobutane | 46% (97% ee) | nih.gov |

Free Radical Cyclization Pathways Towards Cyclobutane Scaffolds

Free radical reactions provide a further alternative for the construction of cyclobutane rings. These methods typically involve the generation of a radical that can cyclize in an intramolecular fashion.

A key strategy is the 4-exo-trig cyclization, where a radical centered on a carbon atom attacks an alkene four atoms away. rsc.org While historically considered a less favored pathway, modern methods have improved its efficiency. One such approach is a photoredox-catalyzed cascade reaction involving alkylboronic esters. nih.govnih.gov In this process, a radical is generated from an easily oxidizable arylboronate complex under mild, visible-light conditions. nih.gov This radical then adds to a halide-tethered alkene, and the resulting intermediate undergoes a polar 4-exo-tet cyclization to furnish the cyclobutane ring. nih.gov This radical addition-polar cyclization cascade allows for the formation of structurally diverse and highly functionalized cyclobutanes under mild conditions with excellent functional group tolerance. nih.gov

Introduction of the Azidomethyl Moiety

The formation of the azidomethyl group on a cyclobutane scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, the desired substitution pattern on the cyclobutane ring, and the required stereochemical outcome.

The most direct and widely employed method for introducing an azide (B81097) group is through a nucleophilic substitution reaction (SN2). This approach typically involves the reaction of a cyclobutane derivative bearing a good leaving group on the methyl substituent with an azide salt, such as sodium azide (NaN3).

Common precursors for this reaction include (halomethyl)cyclobutanes or (sulfonyloxymethyl)cyclobutanes. For instance, (bromomethyl)cyclobutane or (tosyloxymethyl)cyclobutane can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield (azidomethyl)cyclobutane. The reaction proceeds via a bimolecular substitution mechanism, leading to inversion of configuration if the carbon atom bearing the leaving group is a stereocenter. Many examples of nucleophilic substitutions using sodium azide on organic substrates with suitable leaving groups have been reported in the literature nih.gov. These one-pot procedures, which may combine the in-situ formation of the azide with a subsequent reaction, are highly efficient nih.gov.

Table 1: Representative Nucleophilic Displacement Reactions for Azide Formation

| Precursor | Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| (Bromomethyl)cyclobutane | Sodium Azide (NaN3) | DMF | 50-80 °C, 4-12 h | This compound |

| (Iodomethyl)cyclobutane | Sodium Azide (NaN3) | Acetone | Reflux, 2-6 h | This compound |

| (Tosyloxymethyl)cyclobutane | Sodium Azide (NaN3) | DMSO | 60-100 °C, 6-18 h | This compound |

| (Mesyloxymethyl)cyclobutane | Lithium Azide (LiN3) | DMF | 25-60 °C, 12-24 h | This compound |

Alternatively, the azidomethyl group can be installed through the transformation of other functional groups already present on the cyclobutane scaffold. This strategy offers flexibility, allowing chemists to leverage more complex or readily available starting materials.

A primary alcohol, such as (hydroxymethyl)cyclobutane, is a common precursor. The hydroxyl group is a poor leaving group and must first be activated. This can be achieved by converting it into a tosylate, mesylate, or triflate ester. Subsequent treatment with sodium azide, as described in the previous section, results in the desired this compound.

Another route involves the conversion of a primary amine. For example, cyclobutanemethylamine can be transformed into the corresponding azide through a diazotization reaction followed by the addition of an azide source. The azide functional group is a versatile entity in organic chemistry, often appearing in various synthetic contexts masterorganicchemistry.com. The interconversion of functional groups is a cornerstone of modern synthesis, enabling access to diverse molecular architectures researchgate.net.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer a powerful strategy for rapidly building molecular complexity frontiersin.orguniba.it. While the direct synthesis of this compound via a dedicated MCR is not extensively documented, the principles of MCRs can be applied to construct cyclobutane rings that either already contain an azide precursor or can be easily converted to one.

For example, a modified [2+2] cycloaddition could theoretically be designed where one of the alkene components contains a functional handle suitable for conversion to the azidomethyl group. MCRs are prized for their efficiency, atom economy, and ability to generate diverse chemical libraries from a common set of starting materials, making them a valuable tool in drug discovery and organic synthesis uniba.it.

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

The synthesis of chiral, non-racemic cyclobutane derivatives is of significant interest due to their prevalence in biologically active molecules and natural products nih.govopenmedicinalchemistryjournal.com. Achieving stereocontrol in the synthesis of this compound derivatives requires the use of enantioselective or diastereoselective methodologies.

A primary strategy involves the asymmetric synthesis of a cyclobutane precursor with a defined stereochemistry, which is then converted to the azidomethyl derivative. Visible-light-induced asymmetric [2+2] cycloaddition of alkenes is a powerful method for creating chiral cyclobutane rings chemistryviews.org. Cascade reactions, such as an iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition, can produce enantioenriched cyclobutane derivatives with excellent diastereo- and enantioselectivities (up to 12:1 dr, >99% ee) nih.gov.

Diastereoselective synthesis can be achieved by performing reactions on cyclobutane precursors that contain existing stereocenters, which guide the stereochemical outcome of the reaction. For example, the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride has been used to create cis-1,3-disubstituted cyclobutane carboxylic acids with high diastereomeric ratios researchgate.net. Similarly, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes can yield multi-substituted cyclobutanes as single diastereoisomers nih.govresearchgate.net. The resulting stereochemically defined functional groups can then be converted to the azidomethyl moiety.

Table 2: Examples of Stereoselective Synthesis of Cyclobutane Derivatives

| Reaction Type | Catalyst/Reagent | Substrates | Stereoselectivity | Reference |

|---|---|---|---|---|

| Cascade Allylic Etherification/[2+2] Photocycloaddition | Iridium complex / Chiral Ligand | Cinnamyl alcohols, Allyl acetates | Up to 12:1 dr, >99% ee | nih.govchemistryviews.org |

| Bicyclobutanation / Homoconjugate Addition | Rh2(S-NTTL)4 / Copper complex | α-allyl-α-diazocarbonyl compounds | High dr, up to 95% ee | nih.gov |

| Michael Addition | Chiral Squaramide Catalyst | Cyclobutenes, Thiophenols | Up to >95:5 dr, 99.7:0.3 er | rsc.org |

| Diastereoselective Reduction | NaBH4 | Cyclobutylidene Meldrum's acid | >99.5:0.5 dr | researchgate.net |

Total Synthesis of Complex Molecules Incorporating this compound Scaffolds

The cyclobutane motif is a key structural feature in a diverse range of complex natural products and pharmaceuticals, including terpenoids, alkaloids, and steroids rsc.orgresearchgate.net. The total synthesis of these molecules often requires innovative strategies for constructing the strained four-membered ring semanticscholar.org. The this compound unit can serve as a valuable building block in these syntheses, providing a handle for further elaboration.

For instance, in the synthesis of cyclobutane-containing alkaloids, the introduction of a nitrogen-containing substituent is crucial openmedicinalchemistryjournal.com. An azidomethyl group can be readily reduced to the corresponding primary amine, providing a key nitrogen source. The synthesis of a cyclobutane analogue of the antidepressant Milnacipran, for example, involves the sequential installation of two stereogenic centers on the cyclobutane ring rsc.org. A synthetic strategy could be envisioned where one of the functional groups is an azidomethyl moiety, which could then be transformed into the required amine.

The synthesis of complex natural products often relies on key bond-forming reactions to construct the core scaffold. The [2+2] cycloaddition is one of the most common methods for synthesizing the cyclobutane ring within a total synthesis campaign nih.gov. By using a precursor alkene bearing a latent azidomethyl group, this powerful reaction can be used to incorporate the desired scaffold directly into a complex molecular framework. The development of new synthetic methods continues to enable the efficient construction of these challenging and biologically important molecules rsc.orgauburn.edu.

Reactivity and Transformation Chemistry of Azidomethyl Cyclobutane

Azide-Mediated Transformations

The azide (B81097) functional group is a versatile handle in organic synthesis, known for its participation in a variety of reliable and high-yielding reactions. These transformations are central to the fields of chemical biology and materials science, often categorized under the umbrella of "click chemistry." ijrpc.comorganic-chemistry.org For a molecule like (azidomethyl)cyclobutane, the azide group would be the primary site of such chemical modifications.

Click Chemistry: Cu(I)-Catalyzed Azide-Alkyne 1,3-Dipolar Cycloaddition (CuAAC)

The Cu(I)-catalyzed azide-alkyne cycloaddition, or CuAAC, is a premier example of a click reaction, joining an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. researchgate.netwikipedia.orgnih.gov This reaction is known for its high efficiency, mild reaction conditions (often proceeding in aqueous media), and broad functional group tolerance. beilstein-journals.orgbeilstein-journals.org The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov

While this compound, as a primary alkyl azide, is an ideal substrate for this transformation, specific studies detailing its reaction with various alkynes, including catalyst systems, solvents, temperatures, and product yields, are not available.

Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, especially in biological systems, strain-promoted azide-alkyne cycloadditions were developed. magtech.com.cn SPAAC is a catalyst-free reaction that relies on the high ring strain of a cyclooctyne (B158145) derivative to dramatically accelerate the 1,3-dipolar cycloaddition with an azide. thieme-connect.dersc.orgnih.gov The reaction is bioorthogonal, proceeding rapidly at physiological conditions without interfering with native biological processes. magtech.com.cn

No documented examples or kinetic data could be found for the reaction of this compound with common SPAAC reagents like dibenzocyclooctynes (DBCO) or bicyclononynes (BCN).

Staudinger Ligation Reactions

The Staudinger ligation is a chemoselective reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine bearing an ortho-ester group. nih.govnih.govsigmaaldrich.com The reaction proceeds through the initial formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine (B1218219) oxide byproduct. thermofisher.com This reaction is highly bioorthogonal and has been instrumental in chemical biology for labeling biomolecules. nih.govnih.gov

There is no specific literature describing the Staudinger ligation of this compound with phosphine reagents to form the corresponding amine or amide conjugate.

Other Cycloaddition Reactions Involving the Azide Group

Beyond reactions with alkynes, azides can participate in 1,3-dipolar cycloadditions with other dipolarophiles, such as electron-deficient alkenes, nitriles, and enamines, to form various five-membered heterocyclic rings. wikipedia.org Thermal (uncatalyzed) cycloadditions with alkynes are also possible but often require higher temperatures and can result in a mixture of 1,4- and 1,5-regioisomers. wikipedia.org Sulfonyl azides, which are more electrophilic, exhibit unique reactivity, but this is not directly applicable to the alkyl azide of this compound. nih.govrsc.org

Specific examples of these alternative cycloaddition reactions involving this compound are not reported in the surveyed literature.

Cyclobutane (B1203170) Ring Transformations

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to reactions that lead to ring-opening or rearrangement, thereby releasing this strain energy. mdpi.com

Ring-Opening Reactions of this compound

Ring-opening reactions of cyclobutanes can be initiated by various means, including thermal activation, transition-metal catalysis, or photoredox catalysis, often leading to the formation of linear aliphatic compounds or larger ring systems. nih.govnih.govrsc.orgresearchgate.net The regioselectivity and stereochemistry of these reactions are influenced by the substituents on the cyclobutane ring.

However, a search for ring-opening reactions specifically involving this compound did not yield any results. The influence of the azidomethyl group on the mechanism, regioselectivity, or conditions required for the cleavage of the cyclobutane C-C bonds has not been documented.

Skeletal Rearrangements of Cyclobutane Systems

Skeletal rearrangements of cyclobutane systems, particularly those involving the loss of a leaving group adjacent to the ring, are driven by the release of ring strain. While specific studies on this compound are not extensively documented, analogous transformations of related aminocyclobutane derivatives provide significant insight.

One of the most relevant rearrangement reactions is the Tiffeneau-Demjanov rearrangement. This reaction typically involves the diazotization of a primary amine, such as that which would be formed from the reduction of this compound, with nitrous acid. The resulting diazonium salt is unstable and readily loses nitrogen gas to form a primary carbocation. This carbocation can then undergo a ring-expansion rearrangement, where a carbon-carbon bond of the cyclobutane ring migrates to the exocyclic carbocation, to form a more stable cyclopentyl cation. Subsequent reaction with water would yield a cyclopentanol.

Another pertinent rearrangement is the Schmidt reaction, which involves the reaction of a ketone with hydrazoic acid in the presence of a strong acid. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com For a cyclobutyl methyl ketone, which could be conceptually derived from this compound, the reaction would proceed through the addition of hydrazoic acid to the protonated carbonyl group. Subsequent rearrangement with migration of the cyclobutyl group to the nitrogen atom and loss of dinitrogen would lead to the formation of an N-cyclobutyl acetamide. wikipedia.orglibretexts.org The migratory aptitude in the Schmidt reaction generally favors the group that can better stabilize a positive charge. libretexts.org

Similarly, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate. nih.govorganic-chemistry.orgwikipedia.orgrsc.org A carboxylic acid derivative of cyclobutane, upon conversion to the corresponding acyl azide, would undergo rearrangement to form a cyclobutyl isocyanate. This intermediate can be trapped with various nucleophiles to yield carbamates, ureas, or, upon hydrolysis, a cyclobutylamine. nih.govorganic-chemistry.orgwikipedia.org Mechanistic studies suggest that the Curtius rearrangement is a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.orgnih.gov

| Rearrangement Type | Starting Material Analogue | Key Intermediate | Product Type |

| Tiffeneau-Demjanov | (Aminomethyl)cyclobutane | Cyclobutylmethyl carbocation | Cyclopentanol |

| Schmidt Reaction | Cyclobutyl methyl ketone | Protonated azidohydrin | N-Cyclobutyl acetamide |

| Curtius Rearrangement | Cyclobutanecarbonyl azide | Isocyanate | Cyclobutylamine/derivatives |

Nucleophilic Attack on the Cyclobutane Ring System

Direct nucleophilic attack on the carbon atoms of the cyclobutane ring in this compound is generally challenging due to the non-activated nature of the C-C and C-H bonds. However, reactions can be facilitated by the introduction of activating groups or through strain-releasing processes.

While specific data on this compound is scarce, related systems demonstrate that nucleophilic substitution reactions primarily occur at the exocyclic methyl carbon, displacing the azide group. The azide ion is a good leaving group, and reactions with various nucleophiles can be envisioned. For instance, the synthesis of allylic azides is often achieved through the nucleophilic substitution of allylic halides or sulfonates with sodium azide. nih.govnih.gov This suggests that the reverse reaction, the displacement of the azide in this compound by other nucleophiles, is a feasible transformation under appropriate conditions. Microwave-assisted nucleophilic substitution of alkyl halides with alkali azides in aqueous media has been shown to be an efficient method for azide synthesis, highlighting the potential for reversible reactivity. organic-chemistry.org

Ring-opening of the cyclobutane ring via nucleophilic attack typically requires the presence of electron-withdrawing groups to activate the ring. In the absence of such activation, the high bond dissociation energy of the C-C bonds in the cyclobutane ring makes it resistant to nucleophilic cleavage under standard conditions.

Thermal and Photochemical Reactivity of this compound Derivatives

The thermal and photochemical reactivity of this compound is dominated by the chemistry of the azide functional group. Organic azides are known to decompose upon heating or irradiation to generate highly reactive nitrene intermediates, with the concomitant loss of nitrogen gas. scispace.comrsc.orgresearchgate.net

Thermal Decomposition: The thermal decomposition of organic azides is a well-studied process. The initial and often rate-determining step is the cleavage of the N-N₂ bond to form a nitrene intermediate. scispace.comrsc.orgresearchgate.net In the case of this compound, thermolysis would generate a cyclobutylmethylnitrene. This nitrene can exist in either a singlet or triplet state, with the ground state typically being the triplet. The subsequent reactions of the nitrene are diverse and can include:

C-H Insertion: The nitrene can insert into adjacent C-H bonds. Intramolecular insertion into the C-H bonds of the cyclobutane ring would lead to the formation of fused-ring nitrogen heterocycles. Insertion into the exocyclic C-H bond would result in the formation of a three-membered aziridine (B145994) ring.

Rearrangement: The cyclobutylmethylnitrene could potentially undergo rearrangement, such as migration of the cyclobutyl group to the nitrogen atom, leading to the formation of an imine.

Computational studies on the decomposition of isopropyl azide have shown that the formation of the nitrene is the key step, followed by isomerization to the corresponding imine. scispace.comrsc.org

Photochemical Decomposition: Photolysis of organic azides also leads to the formation of nitrenes. scispace.comrsc.orgresearchgate.net The photochemical decomposition of this compound would similarly produce the cyclobutylmethylnitrene. Photochemical methods can sometimes offer milder reaction conditions and different selectivity compared to thermal decomposition. The generated nitrene would undergo similar subsequent reactions as in the thermal process, including C-H insertion and rearrangement. The specific outcome of the reaction can be influenced by the wavelength of light used and the presence of sensitizers.

| Reaction Condition | Key Intermediate | Potential Products |

| Thermal | Cyclobutylmethylnitrene | Fused N-heterocycles, Aziridines, Imines |

| Photochemical | Cyclobutylmethylnitrene | Fused N-heterocycles, Aziridines, Imines |

Retrosynthetic Analysis of Azidomethyl Cyclobutane Derivatives

Fundamental Principles of Retrosynthetic Disconnection Applied to Cyclobutanes

The construction of the strained four-membered cyclobutane (B1203170) ring is a significant challenge in organic synthesis. Retrosynthetic analysis of cyclobutane-containing molecules often relies on a few key strategies that address the inherent ring strain. Common synthetic methods for constructing cyclobutanes include [2+2] cycloaddition reactions, which can be induced photochemically or catalyzed by transition metals. Therefore, a primary retrosynthetic disconnection of a cyclobutane ring often leads to two two-carbon components.

Another powerful strategy involves the ring expansion of cyclopropane (B1198618) derivatives or the ring contraction of cyclopentane (B165970) precursors. These methods can provide access to complex and stereochemically defined cyclobutane structures. C–H functionalization has also emerged as a valuable tool, allowing for the direct introduction of substituents onto a pre-existing cyclobutane core, which can simplify the retrosynthetic pathway by installing functional groups at a late stage.

Key Disconnections for (Azidomethyl)cyclobutane Substructures

The retrosynthetic analysis of this compound can be approached by considering disconnections of the azidomethyl group and the cyclobutane ring separately.

The carbon-azide (C-N) bond is a logical point for disconnection. A primary retrosynthetic step for the azidomethyl group is a functional group interconversion (FGI) to a more common and stable precursor, such as a hydroxymethyl or halomethyl group.

This compound ⇒ (Hydroxymethyl)cyclobutane

This disconnection is based on the forward reaction of converting an alcohol to an azide (B81097). This is a common and efficient transformation, often proceeding via an intermediate sulfonate ester (e.g., tosylate or mesylate) followed by nucleophilic substitution with an azide salt, or through other methods like the Mitsunobu reaction.

Alternatively, disconnection can lead to a halomethylcyclobutane:

This compound ⇒ (Bromomethyl)cyclobutane or (Chloromethyl)cyclobutane

This pathway relies on the direct nucleophilic substitution of a halide with an azide anion.

Once the azidomethyl group is retrosynthetically converted to a simpler functional group like a hydroxymethyl group, the focus shifts to the cyclobutane ring itself. A common and powerful disconnection for monosubstituted cyclobutanes is the [2+2] cycloaddition.

Cyclobutane derivative ⇒ Alkene + Ketene (B1206846) (or ketene equivalent)

For instance, cyclobutanecarboxylic acid, a precursor to cyclobutanemethanol (B45166), can be disconnected into ethylene (B1197577) and a ketene equivalent.

Another viable strategy is the disconnection to a 1,4-dihaloalkane, which can undergo an intramolecular cyclization.

Cyclobutane ring ⇒ 1,4-Dihalobutane derivative

This approach is particularly useful for the synthesis of substituted cyclobutanes where the substituents can be introduced on the acyclic precursor.

Identification of Synthons and Synthetic Equivalents for this compound Pathways

Based on the disconnections outlined above, we can identify the key synthons and their corresponding synthetic equivalents.

| Synthon | Synthetic Equivalent |

| Cyclobutylmethyl cation | (Bromomethyl)cyclobutane, (Tosyloxymethyl)cyclobutane |

| Azide anion | Sodium azide (NaN₃), Trimethylsilyl azide (TMSN₃) |

| Cyclobutylmethanol | Cyclobutanecarboxylic acid, Cyclobutanecarboxaldehyde |

| Ethylene | Ethylene gas |

| Ketene equivalent | Dichloroketene, generated in situ from dichloroacetyl chloride |

For the introduction of the azidomethyl group, azidomethyl esters, activated by silyl (B83357) triflates, can also serve as effective azidomethylating reagents.

Strategic Functional Group Interconversions in Retrosynthesis of Azidomethylcyclobutanes

Functional group interconversions (FGIs) are crucial for simplifying the retrosynthetic analysis and for navigating the synthesis from commercially available starting materials to the final target molecule.

A plausible retrosynthetic pathway for this compound heavily relies on FGIs:

This compound is retrosynthetically derived from (hydroxymethyl)cyclobutane via an FGI. This is a key step that simplifies the target molecule to a more accessible precursor.

(Hydroxymethyl)cyclobutane (also known as cyclobutanemethanol) can be obtained by the reduction of cyclobutanecarboxylic acid or cyclobutanecarboxaldehyde . This is another standard FGI.

Cyclobutanecarboxylic acid can be synthesized through various methods, including the hydrolysis of a corresponding ester or nitrile, or via the oxidation of cyclobutanemethanol.

The forward synthesis would then follow the reverse of this sequence: synthesis of the cyclobutane ring (e.g., via [2+2] cycloaddition to form a cyclobutanecarboxylic acid derivative), followed by reduction to the alcohol, and finally, conversion of the alcohol to the azide.

The conversion of the hydroxyl group in cyclobutanemethanol to an azide can be achieved through a two-step process to avoid harsh conditions and ensure good yields. The alcohol is first converted to a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate ester then undergoes a nucleophilic substitution reaction (SN2) with sodium azide in a polar aprotic solvent like DMF or DMSO to yield this compound.

Alternatively, the Mitsunobu reaction provides a one-pot method for the direct conversion of the alcohol to the azide, using diethyl azodicarboxylate (DEAD) or a related reagent, triphenylphosphine (B44618) (PPh₃), and hydrazoic acid (HN₃) or a surrogate.

Advanced Spectroscopic and Analytical Characterization Methodologies for Azidomethyl Cyclobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful method for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (azidomethyl)cyclobutane, a combination of one-dimensional and multi-dimensional NMR techniques allows for the complete assignment of all proton and carbon signals.

The proton (¹H) NMR spectrum of this compound is expected to exhibit complex multiplets for the cyclobutane (B1203170) ring protons due to spin-spin coupling. The chemical shifts are influenced by the substitution pattern and the puckered conformation of the cyclobutane ring.

The protons on the cyclobutane ring would not be chemically equivalent. The methine proton (CH-CH₂N₃) would be the most deshielded of the ring protons due to the presence of the electron-withdrawing azidomethyl substituent. The methylene (B1212753) protons of the ring would appear as complex multiplets, further complicated by diastereotopicity. The two protons of the azidomethyl group (-CH₂N₃) are also diastereotopic and would likely appear as a doublet of doublets, significantly downfield due to the strong deshielding effect of the adjacent azide (B81097) functional group.

A detailed analysis of the coupling constants is crucial for determining the stereochemistry of substituted cyclobutanes. Vicinal (³J) and long-range (⁴J) proton-proton coupling constants are particularly informative regarding the puckered nature of the ring and the relative orientation of substituents. nih.gov For instance, in monosubstituted cyclobutanes, the long-range coupling constant ⁴J(eq-eq) is typically around 5 Hz, while ⁴J(ax-ax) is close to 0 Hz, providing a means to assess the conformational equilibrium. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -CH₂- (Ring, C2/C4) | 1.80 - 2.20 | m | Complex multiplets due to geminal and vicinal coupling. |

| -CH₂- (Ring, C3) | 1.60 - 1.90 | m | Multiplet, generally more shielded than C2/C4 protons. |

| -CH- (Ring, C1) | 2.40 - 2.80 | m | Deshielded by the azidomethyl group. |

| -CH₂-N₃ | 3.20 - 3.60 | d | Significantly deshielded by the azide group; expected to be a doublet. |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions. compoundchem.comlibretexts.orgoregonstate.edudocbrown.info

The carbon-13 (¹³C) NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. In this compound, four distinct signals are expected.

The carbon of the azidomethyl group (-CH₂N₃) would appear furthest downfield, typically in the range of 50-60 ppm, due to the high electronegativity of the attached nitrogen atoms. The substituted cyclobutane carbon (C1) would also be deshielded compared to the other ring carbons. The chemical shifts of the unsubstituted methylene carbons (C2/C4 and C3) would be expected to appear closer to the value for unsubstituted cyclobutane, which is approximately 22.4 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₂- (Ring, C3) | ~20 | Most shielded ring carbon. |

| -CH₂- (Ring, C2/C4) | ~28 - 32 | Slightly deshielded compared to C3. |

| -CH- (Ring, C1) | ~35 - 40 | Deshielded by the substituent. |

| -CH₂-N₃ | ~50 - 60 | Deshielded by the azide group. |

Note: These are estimated values based on typical substituent effects. compoundchem.comlibretexts.orgyoutube.comwiredchemist.comwisc.edu

For more complex derivatives of this compound or for unambiguous assignment of the parent molecule, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons, confirming the connectivity within the cyclobutane ring and the attachment of the azidomethyl group. Cross-peaks would be observed between the methine proton (C1-H) and its adjacent methylene protons (C2/C4-H₂), as well as between the different methylene protons of the ring. ias.ac.in

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon signals. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the downfield proton signal at ~3.4 ppm to the downfield carbon signal at ~55 ppm, confirming the -CH₂N₃ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignments, a NOESY experiment can reveal through-space proximity of protons. This can help to determine the relative configuration of substituents on the cyclobutane ring in more complex derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification in Azidomethylcyclobutanes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups. In this compound, the most prominent and diagnostic absorption band is that of the azide group.

The azide functional group (-N₃) exhibits a very strong and sharp absorption band due to its asymmetric stretching vibration (νas). This band typically appears in a relatively clean region of the spectrum, around 2100 cm⁻¹ . The corresponding symmetric stretch (νs) is usually much weaker and appears around 1250 cm⁻¹.

The cyclobutane ring itself gives rise to several characteristic vibrations. The C-H stretching vibrations of the methylene and methine groups in the ring are expected in the 2850-3000 cm⁻¹ region. docbrown.info Additionally, the cyclobutane ring has characteristic deformation and rocking modes. Studies on substituted cyclobutanes have identified consistent absorption bands in the regions of 900-935 cm⁻¹ and around 1250 cm⁻¹ that are indicative of the cyclobutane ring system. docbrown.inforsc.org The presence of these bands, in conjunction with the strong azide peak, provides strong evidence for the structure of this compound. rsc.orgaip.orgdtic.milaip.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (cyclobutane) | 2850 - 3000 | Medium-Strong |

| N₃ Asymmetric Stretch | ~2100 | Strong, Sharp |

| CH₂ Scissoring | ~1450 | Medium |

| Cyclobutane Ring Mode | ~1250 | Medium |

| Cyclobutane Ring Mode | 900 - 935 | Medium |

Mass Spectrometry Approaches in Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₉N₃), the nominal molecular weight is 111.

Under electron ionization (EI), the molecular ion ([M]⁺) peak at m/z 111 would be observed. The most characteristic initial fragmentation step for alkyl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 amu. researchgate.netdtic.mil This would result in a prominent fragment ion at m/z 83 ([M-28]⁺). This [C₅H₉]⁺ ion would be a cyclobutylmethyl cation radical.

Subsequent fragmentation would likely involve the cyclobutane ring. The fragmentation of cyclobutane itself is known to proceed via cleavage to form smaller, stable carbocations. wikipedia.orgchemguide.co.uk Therefore, the m/z 83 fragment could undergo further fragmentation through ring opening and cleavage, leading to characteristic ions for C₃ and C₄ fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 111 | [C₅H₉N₃]⁺ | Molecular Ion (M⁺) |

| 83 | [C₅H₉]⁺ | M⁺ - N₂ |

| 69 | [C₅H₉]⁺ | Rearrangement/fragmentation of [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ | Fragmentation of [C₅H₉]⁺ |

| 41 | [C₃H₅]⁺ (allyl cation) | Fragmentation of cyclobutane ring |

Note: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments.

Application of Chemometrics and Multivariate Analysis in Spectroscopic Data of Cyclobutane Compounds

When studying a series of related cyclobutane compounds or analyzing complex mixtures, the large datasets generated by spectroscopic methods can be effectively analyzed using chemometrics. nih.gov Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data.

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique commonly applied to spectroscopic data (e.g., a series of NMR or IR spectra). mestrelab.comnist.govblogspot.com For a set of substituted this compound derivatives, PCA can be used to:

Identify outliers: Quickly spot samples with spectra that deviate significantly from the rest, possibly indicating an unexpected reaction outcome or impurity.

Cluster similar compounds: Group compounds based on structural similarities that are reflected in their spectra. For example, derivatives with substituents at the same position on the cyclobutane ring might cluster together.

Identify key differentiating variables: The "loadings plot" from a PCA can reveal which spectral regions (e.g., specific chemical shifts in NMR or wavenumbers in IR) are most responsible for the observed clustering. This can help to correlate specific structural features with changes in the spectroscopic data.

By converting a series of NMR spectra into a data matrix (where rows represent different samples and columns represent chemical shift increments), PCA reduces the dimensionality of the data, allowing for visualization of the relationships between samples in a simple "scores plot". nist.gov This approach enables a comprehensive and exploratory analysis of the structural diversity within a library of cyclobutane compounds, moving beyond the manual interpretation of individual spectra.

Theoretical and Computational Studies of Azidomethyl Cyclobutane

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations can range from ab initio methods like Hartree-Fock and Møller–Plesset perturbation theory (MP2) to the widely used Density Functional Theory (DFT). wavefun.comresearchgate.net

The azido (B1232118) group (-N₃) has a linear or near-linear arrangement of the three nitrogen atoms, with characteristic N-N bond lengths exhibiting resonance, typically around 1.13 Å and 1.23 Å. researchgate.net Quantum chemical calculations can precisely predict these geometric parameters, providing a detailed molecular structure.

Below is a table of hypothetical optimized geometric parameters for (azidomethyl)cyclobutane, based on typical values from computational studies of cyclobutane (B1203170) and organic azides. scispace.comresearchgate.netnist.gov

| Parameter | Description | Hypothetical Value |

|---|---|---|

| r(C-C) | Average C-C bond length in the cyclobutane ring | 1.56 Å |

| r(C-H) | Average C-H bond length in the cyclobutane ring | 1.09 Å |

| r(C-CH₂) | Bond length between ring carbon and methyl carbon | 1.54 Å |

| r(CH₂-N) | Bond length between methyl carbon and first nitrogen | 1.47 Å |

| r(N-N) | Bond length between N1 and N2 of the azide (B81097) | 1.24 Å |

| r(N=N) | Bond length between N2 and N3 of the azide | 1.14 Å |

| ∠(C-C-C) | Average bond angle within the cyclobutane ring | 88° |

| ∠(C-C-CH₂) | Angle of the substituent relative to the ring | 115° |

| ∠(C-N-N) | Angle at the first nitrogen of the azide group | 115° |

| ∠(N-N-N) | Angle at the central nitrogen of the azide group | 172° |

| d(C-C-C-C) | Dihedral (puckering) angle of the cyclobutane ring | ~25° |

The electronic structure is significantly influenced by the electronegative azido group. A Mulliken population analysis, a method for assigning partial atomic charges, would likely show a net electron withdrawal from the cyclobutane ring towards the azidomethyl substituent. This polarization affects the molecule's reactivity, dipole moment, and intermolecular interactions.

| Atom/Group | Hypothetical Charge (a.u.) |

|---|---|

| Cyclobutane Ring Carbons (average) | -0.15 to +0.05 |

| Cyclobutane Ring Hydrogens (average) | +0.10 |

| Methylene (B1212753) Carbon (-CH₂-) | -0.10 |

| Methylene Hydrogens (average) | +0.12 |

| Nitrogen (N1, attached to C) | -0.30 |

| Nitrogen (N2, central) | +0.50 |

| Nitrogen (N3, terminal) | -0.40 |

Density Functional Theory (DFT) Investigations of Reactivity and Mechanisms

Density Functional Theory (DFT) is a computationally efficient and accurate method for studying the electronic structure and reactivity of molecules. mdpi.com It is particularly well-suited for investigating reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, and products. pku.edu.cn

A key aspect of understanding a chemical reaction is determining its activation energy (Ea), which is the minimum energy required to initiate the reaction. libretexts.org DFT calculations can locate the transition state (the highest point on the reaction path) and calculate its energy relative to the reactants, thus providing the activation energy barrier. matlantis.comyoutube.com

For this compound, several reaction pathways could be investigated. One prominent pathway is the 1,3-dipolar cycloaddition of the azide group with various dipolarophiles (e.g., alkynes or alkenes), a common reaction for organic azides. researchgate.net Another potential reaction is the ring-opening of the strained cyclobutane ring, which can be initiated thermally or photochemically. DFT studies on the contraction of pyrrolidines to form cyclobutanes have shown that calculated activation barriers can provide valuable insight into reaction feasibility and yields. acs.orgresearchgate.netnih.gov

The table below illustrates the kind of data that would be generated from a DFT study comparing the activation energies for hypothetical reaction pathways of this compound.

| Reaction Pathway | Description | Hypothetical Ea (kcal/mol) |

|---|---|---|

| [3+2] Cycloaddition with Ethyne | Reaction of the azide group to form a triazole. | 15 - 20 |

| Thermal Ring Opening | Cleavage of the cyclobutane ring to form 1-azido-penta-1,4-diene. | 55 - 65 |

| Nitrene Formation | Thermal decomposition of the azide to form a nitrene intermediate. | 35 - 45 |

These calculations would help predict which reaction is kinetically favored under specific conditions. For instance, a lower activation energy for cycloaddition would suggest that this reaction would proceed under milder conditions than thermal ring-opening. mdpi.com

The cyclobutane ring possesses significant ring strain, estimated to be around 26.3 kcal/mol. masterorganicchemistry.com This strain arises from two main factors:

Angle Strain: The C-C-C bond angles are compressed to approximately 88°, a large deviation from the ideal 109.5° for sp³-hybridized carbon.

Torsional Strain: There are significant eclipsing interactions between hydrogen atoms on adjacent carbon atoms, even in the puckered conformation. masterorganicchemistry.com

Computational Modeling of Thermal Decomposition Pathways

Computational modeling is an invaluable tool for elucidating the complex mechanisms of thermal decomposition. For this compound, two primary decomposition routes can be hypothesized and computationally explored: decomposition of the azide moiety and fragmentation of the cyclobutane ring.

The thermal decomposition of organic azides is well-documented and typically proceeds via the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. researchgate.netacs.org The activation energy for this step can be calculated, and subsequent reactions of the nitrene (e.g., C-H insertion, rearrangement) can be modeled. Studies on related compounds like glycidyl (B131873) azide polymer show that the initial decomposition of the azide group is often the first and rate-determining step. mdpi.com

Alternatively, the cyclobutane ring itself is known to undergo thermal decomposition. The classic pathway is a retro-[2+2] cycloaddition, yielding two molecules of ethylene (B1197577). nih.govnih.gov For this compound, this would lead to ethylene and vinyl azide.

Computational studies, particularly using DFT, can calculate the activation barriers for both the azide decomposition and the ring fragmentation pathways. dntb.gov.uafigshare.com By comparing these barriers, it is possible to predict the dominant decomposition mechanism and the primary products formed at elevated temperatures. The pathway with the lower activation energy will be the kinetically preferred route.

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations focus on the static properties and single reaction pathways of molecules, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a system over time. arxiv.org MD simulations solve Newton's equations of motion for a collection of atoms, allowing for the study of conformational changes, solvent effects, and the behavior of bulk materials. nih.gov

For this compound, MD simulations could be employed to:

Analyze Conformational Dynamics: Study the puckering motion of the cyclobutane ring and the rotational flexibility of the azidomethyl side chain in real-time.

Simulate Bulk Properties: Investigate the behavior of liquid this compound, calculating properties such as density, viscosity, and diffusion coefficients.

Study Solvation Effects: Model the molecule in various solvents to understand how intermolecular interactions influence its conformation and reactivity.

Explore Reaction Dynamics: In advanced ab initio MD simulations, the actual bond-breaking and bond-forming events during a chemical reaction can be simulated, providing a dynamic picture of the reaction mechanism. nih.govethz.chcecam.org

These simulations rely on a force field—a set of parameters and equations that describe the potential energy of the system. While general force fields exist, highly accurate simulations may require the development of specific parameters for the azidomethylcyclobutane moiety.

Advanced Applications and Future Directions in Azidomethyl Cyclobutane Chemistry

Utility as Versatile Building Blocks in Complex Organic Synthesis

The distinct three-dimensional structure of the cyclobutane (B1203170) ring, coupled with the versatile reactivity of the azide (B81097) group, makes (azidomethyl)cyclobutane a prized building block in organic synthesis. nih.govnih.gov The puckered four-membered ring introduces specific conformational constraints into molecules, a desirable feature in medicinal chemistry for optimizing pharmacological properties. nih.govnih.gov Simultaneously, the azide functional group serves as a linchpin for a variety of transformations, most notably as a precursor to amines and as a participant in highly efficient cycloaddition reactions.

The incorporation of cyclobutane moieties into amino acids and peptides is a key strategy for imposing conformational restrictions, which can enhance metabolic stability and biological activity. nih.govsemanticscholar.org this compound serves as a crucial precursor for novel, non-proteinogenic amino acids containing a cyclobutane ring. Through chemical reduction of the azide group to an amine, derivatives such as cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) can be synthesized. nih.gov These constrained amino acids are then used as building blocks in peptide synthesis.

The rigid cyclobutane skeleton helps to lock the peptide backbone into well-defined secondary structures, such as helices or turns. semanticscholar.org This structural pre-organization can lead to improved binding affinity for biological targets. For instance, cyclobutane-based amino acids have been successfully incorporated into stapled peptides, where the rigid structure enhances helicity and, consequently, biological activity compared to more flexible, canonical hydrocarbon stapled peptides. semanticscholar.org

Table 1: Examples of Cyclobutane-Based Constrained Amino Acids and Their Applications

| Compound Name | Structure | Key Feature | Application |

|---|---|---|---|

| cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) | C₆H₁₁NO₂ | Constrained δ-amino acid | Building block for peptidomimetics nih.gov |

| (E)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid | C₉H₁₅NO₂ | Olefin-terminated for stapling | Synthesis of geometry-specific stapled peptides semanticscholar.org |

| (Z)-1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid | C₉H₁₅NO₂ | Olefin-terminated for stapling | Synthesis of geometry-specific stapled peptides semanticscholar.org |

The azide group of this compound is an ideal functional handle for polymerization and macrocyclization reactions, primarily through azide-alkyne cycloaddition, a cornerstone of "click chemistry". mdpi.com This reaction's high efficiency and specificity allow for the straightforward synthesis of complex macromolecular structures under mild conditions.

In polymer science, this compound can be used to synthesize linear polymers where the cyclobutane unit is part of the main chain or a pendant group. These cyclobutane-containing polymers are under investigation as novel mechanophores, stress-responsive materials, and sustainable plastics. rsc.orgnih.gov The synthesis of such polymers can be achieved through methods like [2+2] photopolymerization of diolefinic monomers to create the cyclobutane rings within the polymer backbone. nih.gov The introduction of the azidomethyl group provides a site for post-polymerization modification, allowing for the attachment of various functional groups to tailor the polymer's properties.

Combinatorial chemistry aims to rapidly generate large libraries of diverse molecules for high-throughput screening in drug discovery and materials science. nih.govfiveable.me this compound is an excellent scaffold for building such libraries due to two key features: the rigid cyclobutane core and the reactive azide handle.

The cyclobutane ring acts as a three-dimensional, conformationally restricted core, which helps to explore chemical space in a structured manner, moving away from the flat molecules that have traditionally dominated screening libraries. nih.gov The azide group provides a reliable point of attachment for a wide variety of other building blocks using high-yielding reactions like the Ugi multicomponent reaction or azide-alkyne click chemistry. researchgate.net This allows for the creation of large, diverse libraries of compounds where each molecule is built upon the same this compound scaffold, facilitating the systematic exploration of structure-activity relationships. mdpi.com

Integration into Materials Science and Energetic Compound Development

The unique chemical properties of this compound make it a molecule of significant interest in materials science, particularly for the development of energetic compounds. Energetic materials store a large amount of chemical energy that can be released rapidly. researchgate.net The performance of these materials is often linked to their density, heat of formation, and oxygen balance.

The this compound moiety contributes to the energetic properties of a molecule in two main ways:

The Azide Group: The azide (-N₃) group is a well-known explosophore due to its high nitrogen content and the thermodynamic stability of the dinitrogen (N₂) molecule that is released upon decomposition. This decomposition is highly exothermic, releasing significant energy.

The Cyclobutane Ring: The four-membered ring is sterically strained, which results in a higher positive heat of formation compared to analogous unstrained aliphatic systems. This stored ring-strain energy is released upon combustion or detonation, further increasing the energetic output of the material. nih.gov

Researchers have synthesized and studied various energetic materials incorporating cyclobutane cores, including nitrated derivatives. nih.govresearchgate.netchemrxiv.org Studies on stereo- and regioisomers of substituted cyclobutanes, such as tetra-(nitroxymethyl)cyclobutane, have shown that altering the spatial arrangement of energetic groups can dramatically change the physical properties of the material (e.g., melting point) without significantly altering the calculated theoretical performance. nih.govchemrxiv.org This allows for the fine-tuning of materials for specific applications, such as creating melt-castable explosives. nih.govchemrxiv.org The replacement of nitro groups with azido (B1232118) groups is a common strategy to further enhance the heat of formation and performance of these materials.

Table 2: Comparison of Energetic Properties of Ring Systems

| Core Structure | Key Energetic Feature | Example Compound | Potential Application |

|---|---|---|---|

| Cyclobutane | High heat of formation due to ring strain nih.gov | 1,1,3,3-tetranitro cyclobutane (TNCB) | High-performance explosive nih.gov |

| Azetidine | Ring strain, nitrogen content | Trinitroazetidine (TNAZ) | Melt-castable explosive nih.gov |

Potential for Bioconjugation and Chemical Biology Applications

The azide group is one of the most important functional groups in chemical biology due to its role in bioorthogonal chemistry. nih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is almost entirely absent in biological systems, making it an ideal "tag" for selectively labeling biomolecules. nih.gov

This compound can be used to introduce a stable cyclobutane linker and an azide handle onto biomolecules such as peptides, proteins, or nucleic acids. nih.gov This is typically achieved by incorporating a cyclobutane-containing amino acid or another derivative into the biomolecule during synthesis. The azide group can then be used for bioconjugation via two main types of click chemistry:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction for linking the azide-tagged biomolecule to another molecule containing a terminal alkyne. While highly effective, the copper catalyst can be toxic to living cells, limiting its in vivo applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne (B158145) that reacts rapidly with the azide without the need for a toxic metal catalyst, making it ideal for applications in living cells and organisms. nih.gov

Through these methods, this compound-derived structures can be used to attach probes like fluorescent dyes for imaging, link drugs to antibodies for targeted delivery (Antibody-Drug Conjugates), or attach biomolecules to surfaces for diagnostic applications. ku.edu

Emerging Methodologies and Research Frontiers in Azidomethylcyclobutane Chemistry

The chemistry of this compound and related structures continues to evolve, with new research focusing on more efficient synthetic methods and novel applications. One emerging area is the development of multicomponent reactions (MCRs) that use cyclobutane building blocks to rapidly assemble complex molecular architectures in a single step. researchgate.net

Furthermore, advances in photochemistry are enabling new ways to synthesize and polymerize cyclobutane-containing molecules. nih.govnih.gov The use of visible light in [2+2] photopolymerization, for example, offers a more sustainable and controlled method for creating cyclobutane-based polymers. nih.gov

A significant frontier is the development of "multi-click" platforms, where a central scaffold possesses multiple, independently addressable reactive sites. eurekalert.org A derivative of this compound could serve as such a scaffold, with the azide as one click handle and other functional groups at different positions on the ring serving as others. This would allow for the sequential and controlled one-pot synthesis of highly functionalized molecules for applications in medicinal chemistry and materials science. eurekalert.org The continued exploration of the unique reactivity and structural properties of this compound is expected to yield further innovations across the chemical sciences.

Q & A

Q. How do solvent polarity and reaction conditions affect the azide group’s reactivity in this compound?

- Methodological Answer : Kinetic studies under varying solvents (e.g., DMSO vs. THF) and temperatures quantify reaction rates. Azide stability is assessed via FTIR monitoring of N₃⁻ stretching frequencies. Solvent effects are modeled using COSMO-RS .

Data Analysis and Contradiction Management

Q. How should researchers analyze conflicting mass spectrometry data for this compound derivatives?

- Methodological Answer : Compare fragmentation patterns with predicted MS/MS spectra (software tools like mMass). Investigate ionization efficiency differences (e.g., ESI vs. EI). Confirm molecular ions via high-resolution MS (HRMS) .

Q. What statistical methods are appropriate for interpreting structure-activity relationship (SAR) data in cyclobutane-based compounds?

- Methodological Answer : Multivariate regression analysis correlates structural descriptors (e.g., steric bulk, dipole moments) with biological activity. Principal Component Analysis (PCA) reduces dimensionality for SAR visualization .

Experimental Design and Limitations

Q. How can researchers mitigate limitations in studying this compound’s reactivity under ambient conditions?

- Methodological Answer : Use inert-atmosphere gloveboxes for air-sensitive reactions. Real-time monitoring via in-situ IR or Raman spectroscopy captures transient intermediates. Control humidity to prevent hydrolysis .

Q. What are common pitfalls in scaling up this compound synthesis, and how are they addressed?

- Methodological Answer : Exothermic reactions require careful temperature control (jacketed reactors). Scale-up challenges include azide decomposition; mitigate via batch-wise addition and continuous flow systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.